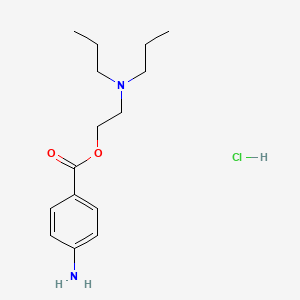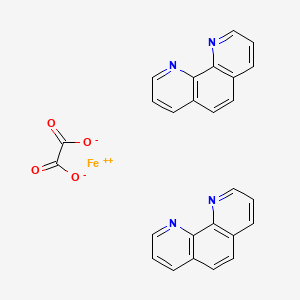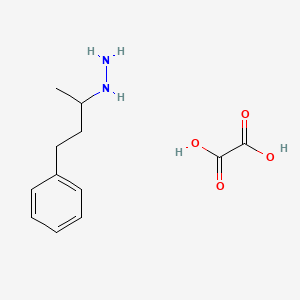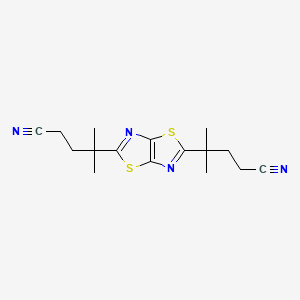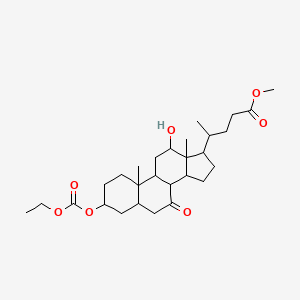
Methyl 3alpha-((ethoxycarbonyl)oxy)-12alpha-hydroxy-7-oxo-5beta-cholan-24-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3alpha-((ethoxycarbonyl)oxy)-12alpha-hydroxy-7-oxo-5beta-cholan-24-oate is a complex organic compound with a unique structure that includes multiple functional groups. This compound is part of the bile acid family and has significant importance in various biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3alpha-((ethoxycarbonyl)oxy)-12alpha-hydroxy-7-oxo-5beta-cholan-24-oate typically involves multiple steps, starting from cholic acid. The process includes esterification, oxidation, and hydroxylation reactions under controlled conditions. Common reagents used in these reactions include methanol, ethyl chloroformate, and oxidizing agents like pyridinium chlorochromate.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure precision and consistency. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods like chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3alpha-((ethoxycarbonyl)oxy)-12alpha-hydroxy-7-oxo-5beta-cholan-24-oate undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using agents like potassium permanganate.
Reduction: Reduction of the keto group to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions where the ethoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Scientific Research Applications
Methyl 3alpha-((ethoxycarbonyl)oxy)-12alpha-hydroxy-7-oxo-5beta-cholan-24-oate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for synthesizing more complex molecules.
Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for potential therapeutic uses, including as a drug delivery agent.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with cellular membranes and enzymes involved in bile acid metabolism. It targets specific molecular pathways, influencing processes like lipid digestion and absorption. The hydroxyl and keto groups play crucial roles in these interactions, facilitating binding to receptors and enzymes.
Comparison with Similar Compounds
Similar Compounds
Cholic Acid: A primary bile acid with a similar structure but lacking the ethoxycarbonyl group.
Chenodeoxycholic Acid: Another bile acid with different hydroxylation patterns.
Deoxycholic Acid: A secondary bile acid formed by bacterial action in the intestine.
Uniqueness
Methyl 3alpha-((ethoxycarbonyl)oxy)-12alpha-hydroxy-7-oxo-5beta-cholan-24-oate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxycarbonyl group, in particular, enhances its solubility and potential for chemical modifications, making it a valuable compound for various applications.
Properties
CAS No. |
21059-40-5 |
|---|---|
Molecular Formula |
C28H44O7 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
methyl 4-(3-ethoxycarbonyloxy-12-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate |
InChI |
InChI=1S/C28H44O7/c1-6-34-26(32)35-18-11-12-27(3)17(13-18)14-22(29)25-20-9-8-19(16(2)7-10-24(31)33-5)28(20,4)23(30)15-21(25)27/h16-21,23,25,30H,6-15H2,1-5H3 |
InChI Key |
JSTLLHLKEQTGOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1CCC2(C(C1)CC(=O)C3C2CC(C4(C3CCC4C(C)CCC(=O)OC)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[3-[5-[diethyl(methyl)azaniumyl]pentoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxypentyl-diethyl-methylazanium;diiodide](/img/structure/B13739546.png)
![4-N-[2-(1H-indol-3-yl)ethyl]pyridine-3,4-diamine;dihydrochloride](/img/structure/B13739549.png)

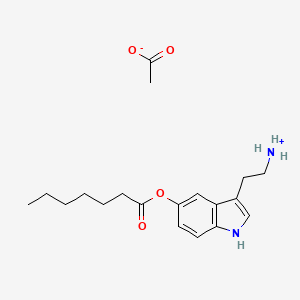

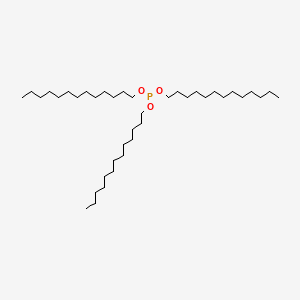
![Tris[2-(2-butoxyethoxy)ethyl] phosphate](/img/structure/B13739587.png)
